N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as BMS-986, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression. BMS-986 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide inhibits the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. This prevents the recruitment of transcriptional co-activators and the subsequent activation of oncogenes. N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation models, it has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorder models, it has been shown to modulate the activity of immune cells and reduce autoimmunity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its high potency and selectivity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various diseases. However, one of the limitations of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its poor solubility, which can make it difficult to administer in vivo. In addition, its long-term safety and efficacy have not been fully established, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of focus is the optimization of its pharmacokinetic properties, including solubility and bioavailability. Another area of focus is the identification of biomarkers that can be used to predict its efficacy and safety in various disease models. Finally, there is a need for further studies to establish its long-term safety and efficacy in clinical trials, which will be essential for its eventual approval as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins, which are involved in the regulation of oncogenes. In addition, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. It also has potential applications in autoimmune disorders by modulating the activity of immune cells.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-phenylphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17(24(28(2,26)27)19-13-7-4-8-14-19)22(25)23-21-16-10-9-15-20(21)18-11-5-3-6-12-18/h3-17H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBJHUQHTPZLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-biphenyl-2-yl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.